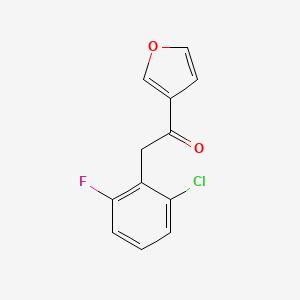

2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c13-10-2-1-3-11(14)9(10)6-12(15)8-4-5-16-7-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBCDNSJSRAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)C2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzene and furan-3-carbaldehyde.

Grignard Reaction: The 2-chloro-6-fluorobenzene is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with furan-3-carbaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is subsequently oxidized to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one exhibit significant anticancer properties. In vitro experiments have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in drug discovery efforts aimed at developing novel anticancer therapies .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Materials Science

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique combination of functional groups allows for diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential in the synthesis of advanced materials .

Electronic and Optical Materials

The compound's electronic properties make it suitable for applications in the development of organic electronic materials. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its structural characteristics may enhance device performance .

Biological Studies

Mechanism of Action

Understanding the mechanism of action of this compound is crucial for its application in drug development. The presence of multiple functional groups allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions. This versatility is advantageous for designing compounds with specific therapeutic effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating that it could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The furan ring can also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the phenyl ring and the choice of heterocycle significantly influence physical properties. Key analogs include:

- Aromatic Halogenation: The 2-chloro-6-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs. This is consistent with trends observed in halogenated acetophenones .

- Heterocycle Impact : Replacing the furan-3-yl group with a thienyl (as in ) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity. Furan’s oxygen atom could enhance polarity but reduce stability compared to thiophene .

Crystallographic and Structural Insights

- Crystal Packing : The thienyl analog in was characterized via X-ray crystallography, revealing intermolecular interactions dominated by C–H···O and π-π stacking. The furan analog may exhibit distinct packing due to differences in hydrogen-bonding capacity .

- Software Tools : Programs like SHELXL and ORTEP-3 () are critical for refining crystal structures, suggesting these tools could elucidate the target compound’s conformation.

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one, also known by its CAS number 1182898-65-2, is an organic compound with the molecular formula and a molecular weight of approximately 238.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, derivatives of similar structures exhibit significant antibacterial and antifungal properties. The efficacy of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

In a comparative study, compounds with halogen substituents demonstrated enhanced antimicrobial properties, suggesting that the presence of chlorine and fluorine atoms may play a critical role in the biological activity of such compounds .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, related compounds have shown promising results against chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM. The mechanisms of action often involve pro-apoptotic effects and the induction of oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds within this class can induce ROS production, leading to cellular apoptosis.

- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in bacterial and fungal metabolism, thereby exerting their antimicrobial effects.

- Cell Cycle Disruption : Certain studies suggest that these compounds may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several halogenated phenyl derivatives, including those structurally related to this compound. The results indicated that compounds with chlorine and fluorine substituents exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potency .

Study on Anticancer Effects

Another research effort focused on the synthesis and evaluation of ethanoanthracenes, which included analogs of this compound. The study demonstrated that these compounds could selectively induce apoptosis in CLL cells while exhibiting minimal toxicity towards normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenated aromatic intermediates and furan derivatives. Key methods include:

- Friedel-Crafts Acylation : Using chloro-fluorobenzene derivatives with furan-3-carbonyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl-aryl bond formation, requiring palladium catalysts and optimized base conditions (e.g., K₂CO₃ in DMF) .

- Ketone Functionalization : Halogenation of pre-formed ethanone derivatives using Cl₂ or SOCl₂ under controlled temperatures (40–60°C) .

Q. Critical Reaction Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may reduce selectivity.

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .

- Temperature : Exceeding 60°C risks side reactions like furan ring decomposition .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) gradient elution removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures (70:30) at 4°C to enhance crystal purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities (e.g., dihalogenated byproducts) .

Q. Which analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–7.8 ppm for chloro-fluorophenyl protons; δ 160–165 ppm for carbonyl carbons) .

- Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z 238.65) validates molecular formula .

- X-ray Crystallography : Resolves spatial conformation, particularly dihedral angles between phenyl and furan rings (e.g., 45–60° observed in analogs) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential dermal/ocular irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (acute toxicity Category 4 via inhalation) .

- First Aid : For skin contact, wash with copious water (>15 min); seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- DoE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF vs. THF; K₂CO₃ vs. Cs₂CO₃) to identify synergistic effects .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic halogenation steps, reducing side-product formation .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs in cross-coupling .

Q. What strategies are used to study interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzyme targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Molecular Dynamics Simulations : Model interactions using software like AutoDock Vina, leveraging PubChem CID 63947744 for 3D structure input .

Q. How does computational modeling aid in predicting the compound’s reactivity?

Q. What experimental designs address stability challenges under varying conditions?

Q. How do structural analogs compare in biological activity?

Q. How should researchers resolve contradictions in experimental data?

- Statistical Robustness : Use ANOVA to assess batch-to-batch variability (e.g., purity differences >5% indicate process inconsistencies) .

- Replication : Repeat assays in triplicate with independent synthetic batches to confirm activity trends .

- Cross-Validation : Compare NMR/HRMS data with crystallographic results to verify structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.